molecular formula C17H19N5O B2978003 5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-1,3-benzodiazole CAS No. 2108450-62-8

5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-1,3-benzodiazole

Cat. No.: B2978003
CAS No.: 2108450-62-8
M. Wt: 309.373
InChI Key: ZTTWZDMQVXYSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with the benzodiazole core. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .

Scientific Research Applications

5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that may not be observed with other similar compounds .

Properties

IUPAC Name

3H-benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-21-15(7-8-20-21)16-4-2-3-9-22(16)17(23)12-5-6-13-14(10-12)19-11-18-13/h5-8,10-11,16H,2-4,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTWZDMQVXYSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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